(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an indanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming the Boc-protected amino acid.
Formation of the indanyl moiety: The protected amino acid is then subjected to a Friedel-Crafts alkylation reaction with indanone to introduce the indanyl group.
Hydrogenation: The resulting product is hydrogenated to reduce the indanone to an indanyl group.
Final deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the indanyl group to a fully saturated cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated cyclohexyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indanyl moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The Boc group provides stability and protects the amine functionality during reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl-N-methylcarbamate
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its combination of a Boc-protected amine and an indanyl group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
2351628-32-3 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-8-10-6-4-5-7-11(10)12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12?,13-/m1/s1 |
InChI Key |
WCXFCTRWDNIAPH-ZGTCLIOFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCC2=CC=CC=C12)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C12)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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